1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride
Overview
Description
1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride is a compound that belongs to the class of piperazine-fused triazoles. These compounds are known for their significant potential in medicinal chemistry, particularly as building blocks for drug development . The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Mechanism of Action
Target of Action
It is known that the compound is a derivative of the [1,2,4]triazolo[4,3-a]pyrazine platform , which has been identified as a “privileged structure” in medicinal chemistry . Privileged structures are core structures that have been identified to provide potent ligands for numerous receptors .
Mode of Action
It is known that the compound is part of a focused small molecule library of 5,6,7,8-tetrahydro [1,2,4]triazolo[4,3-a]pyrazines . These compounds are designed to interact with their targets in a specific way to elicit a therapeutic response .
Biochemical Pathways
Compounds with similar structures have been used as therapeutic agents or their precursors, or as chemical labels to shed light on biochemical mechanisms .
Pharmacokinetics
The compound’s molecular weight is 19324200 , which is within the range considered favorable for oral bioavailability in drug discovery.
Result of Action
Compounds with similar structures have been used in various therapeutic applications, including as antidepressants, antipsychotics, antihistamines, antifungals, anticancer agents, antioxidants, and anti-inflammatories .
Biochemical Analysis
Biochemical Properties
1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The compound’s interaction with biomolecules such as proteins and enzymes is characterized by binding interactions that can either inhibit or activate these molecules .
Cellular Effects
The effects of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes, leading to changes in cellular processes such as proliferation, apoptosis, and differentiation . Additionally, it affects cellular metabolism by interacting with key metabolic enzymes, thereby altering the metabolic state of the cell .
Molecular Mechanism
At the molecular level, 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular function. The compound’s ability to modulate enzyme activity and gene expression makes it a potent agent in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, highlighting the importance of understanding its temporal effects .
Dosage Effects in Animal Models
The effects of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses can lead to toxic or adverse effects. Studies have identified threshold effects, where the compound’s activity significantly changes at specific dosage levels . Understanding these dosage effects is crucial for determining the compound’s safety and efficacy in therapeutic applications .
Metabolic Pathways
1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that play key roles in these pathways, affecting metabolic flux and metabolite levels. The compound’s influence on metabolic pathways can lead to changes in cellular metabolism, highlighting its potential as a modulator of metabolic processes .
Transport and Distribution
The transport and distribution of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential .
Subcellular Localization
The subcellular localization of 1-[3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-piperidin-1-yl]-ethanone hydrochloride is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s interactions with biomolecules and its overall efficacy in modulating cellular processes .
Preparation Methods
The synthesis of 1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride involves several steps. One common method includes the following steps :
Addition of Ethanol and Hydrazine Hydrate: The reaction begins by adding ethanol and hydrazine hydrate to a reactor drum, heating the mixture to 58°C, and then adding 2-chloropyrazine dropwise.
Regulation of pH: The pH is regulated to 6 using sodium hydroxide, and the mixture is stirred at 20°C.
Addition of Chlorobenzene and Trifluoroacetic Anhydride: Chlorobenzene and trifluoroacetic anhydride are added under stirring, followed by heating and refluxing with methanesulfonic acid.
Separation and Purification: The mixture undergoes reduced pressure concentration, pH regulation to 12, and separation of organic phases. The final product is obtained by adding palladium/carbon and an ethanol solution of hydrogen chloride, followed by filtration, washing, and drying.
Chemical Reactions Analysis
1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions are common, where halogenated derivatives can be formed using reagents like halogens or halogenating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride has a wide range of scientific research applications :
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Comparison with Similar Compounds
1-(3-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl)ethanone hydrochloride can be compared with other similar compounds, such as:
- 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride
- (3R)-3-Amino-1-[3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical properties and applications.
Properties
IUPAC Name |
1-[3-(5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)piperidin-1-yl]ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O.ClH/c1-9(18)16-5-2-3-10(8-16)12-15-14-11-7-13-4-6-17(11)12;/h10,13H,2-8H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGSVEDDFLKVATI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)C2=NN=C3N2CCNC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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